molecular formula C10H12INO B1313413 2-(2-Iodophenyl)-N,N-dimethylacetamide CAS No. 75117-26-9

2-(2-Iodophenyl)-N,N-dimethylacetamide

Cat. No.: B1313413
CAS No.: 75117-26-9
M. Wt: 289.11 g/mol
InChI Key: BPDRJYYNQKBYBG-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-N,N-dimethylacetamide is a chemical compound with the CAS Registry Number 75117-26-9 and a molecular formula of C 10 H 12 INO, corresponding to a molecular weight of 289.11 g/mol . It is an iodinated aromatic acetamide derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound is recognized for its role in facilitating various synthetic transformations. Literature reports demonstrate its utility in high-yield synthetic routes, achieving yields upwards of 92% in published procedures, highlighting its reliability as a reaction component . Its structure, featuring an iodine atom on the phenyl ring and a polar N,N-dimethylacetamide group, makes it a valuable precursor for further functionalization, including cross-coupling reactions. Key Properties: • CAS Number: 75117-26-9 • Molecular Formula: C 10 H 12 INO • Molecular Weight: 289.11 g/mol • Synonym: N,N-dimethyl-2-iodophenylacetamide Deuterated analogs of closely related structures, such as 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, are used in research, indicating the application of this compound class in the synthesis of stable isotope-labeled standards for analytical method development . Usage Note: This product is intended for research purposes as a chemical standard or synthetic intermediate. It is Not for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDRJYYNQKBYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512274
Record name 2-(2-Iodophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75117-26-9
Record name 2-(2-Iodophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Iodophenyl)-N,N-dimethylacetamide: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and synthetic utility of 2-(2-Iodophenyl)-N,N-dimethylacetamide . This document is structured for researchers requiring actionable data for experimental design and mechanistic understanding.

Core Identity & Physicochemical Profile

This compound is a bifunctional organic intermediate characterized by an ortho-substituted aryl iodide and a dimethylamide motif. It serves as a privileged scaffold in the synthesis of isoquinoline alkaloids, benzocyclobutenones, and complex heterocycles via transition-metal catalysis.

PropertyData
CAS Number 75117-26-9
IUPAC Name This compound
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water
Key Functional Groups Aryl Iodide (C–I), N,N-Dimethylamide (–CONMe₂)
Structural Conformation & NMR Signatures

A critical feature of this molecule is the amide rotamerism . Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature. This results in magnetic non-equivalence of the two N-methyl groups, observable in ¹H NMR.

  • ¹H NMR (400 MHz, CDCl₃) Expectations:

    • Aryl Region (4H): δ 7.85 (d, J=8.0 Hz, 1H, H-3 ortho to I), 7.35–6.90 (m, 3H). The H-3 proton is significantly deshielded by the iodine anisotropy.

    • Benzylic Methylene (2H): δ 3.80 (s, 2H). Appears as a sharp singlet.

    • N-Methyls (6H): Two distinct singlets at δ ~2.95 and δ ~3.05 ppm.

      • Technical Note: Do not mistake these two peaks for impurities. Coalescence studies at elevated temperatures (>80°C in DMSO-d₆) will merge these into a single broad peak.

Synthetic Protocol (Self-Validating System)

The most robust route to this compound utilizes EDC/HOBt coupling starting from 2-iodophenylacetic acid. This method avoids the harsh conditions of acid chlorides, preserving the sensitive aryl iodide against potential homolytic cleavage or light-induced degradation.

Reagents & Stoichiometry[3][4][5][6]
  • Precursor: 2-Iodophenylacetic acid (1.0 equiv)

  • Amine Source: Dimethylamine hydrochloride (1.2 equiv)

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv) to neutralize the HCl salt.

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology
  • Activation: Charge a flame-dried round-bottom flask with 2-iodophenylacetic acid and anhydrous DCM under N₂ atmosphere. Add HOBt and DIPEA. Stir for 10 minutes at 0°C.

    • Why: Pre-activation forms the active OBt ester, minimizing racemization (irrelevant here, but good practice) and preventing N-acylurea rearrangement.

  • Coupling: Add EDC·HCl in one portion. Stir for 15 minutes at 0°C.

  • Amine Addition: Add dimethylamine hydrochloride. Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting acid (R_f ~0.1) should disappear; product (R_f ~0.5) appears.[1][2]

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Synthetic Utility & Reactivity Pathways

This molecule is designed for divergent synthesis . The ortho-iodine provides a handle for metal insertion, while the amide acts as a directing group or nucleophilic trap.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C–I bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 2-biphenylacetamides .

  • Sonogashira: Coupling with terminal alkynes yields 2-(2-alkynylphenyl)acetamides .

    • Application: These intermediates can undergo cyclization (using ICl or cationic Au) to form isocoumarins or isoquinolinones .

Pathway B: Intramolecular Enolate Arylation (Benzocyclobutenone Synthesis)

Under strong base conditions (e.g., NaOtBu) and Pd catalysis, the amide enolate (generated at the benzylic position) can attack the Pd(II)–Ar intermediate.

  • Mechanism: Oxidative addition (Ar–I) → Enolate formation (α-C) → Reductive elimination.

  • Product: A strained 4-membered ring fused to benzene (Benzocyclobutenone derivative). Note: This reaction is challenging due to ring strain and requires bulky ligands (e.g., P(tBu)₃).

Pathway C: Catellani Reaction (Norbornene-Mediated)

The molecule is an ideal substrate for Catellani-type annulations . The amide chain directs the palladium to the ortho position (C–H activation), while the iodine serves as the initial insertion point. This allows for the functionalization of the other ortho position (C-6), creating highly substituted aromatics.

Visualization: Reaction Workflows

The following diagram illustrates the divergent reactivity of the scaffold.

Reactivity_Pathways Start 2-(2-Iodophenyl)- N,N-dimethylacetamide Pd_Complex Pd(II)-Ar Intermediate Start->Pd_Complex Pd(0), Oxidative Addition Suzuki 2-Biphenylacetamides (Suzuki Coupling) Pd_Complex->Suzuki + Ar-B(OH)2 Base Sonogashira Isoquinolin-3-ones (via Alkyne Cyclization) Pd_Complex->Sonogashira + Alkyne CuI, Base Alpha_Arylation Benzocyclobutenones (Intramolecular) Pd_Complex->Alpha_Arylation NaOtBu Bulky Ligand

Figure 1: Divergent synthetic pathways accessible via the ortho-iodo amide scaffold.

Safety & Handling

  • Aryl Iodides: Generally light-sensitive. Store in amber vials at 2–8°C to prevent liberation of iodine (purple discoloration).

  • Dimethylamine: If using the hydrochloride salt (recommended), it is non-volatile. If using the solution (in THF/Water), handle in a fume hood due to volatility and fishy odor.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Synthesis of Phenylacetamides: BenchChem. Optimizing reaction conditions for 2-(4-Iodophenyl)-N-methylacetamide synthesis. Retrieved from .

  • Amide Rotamerism in NMR: Soltani, Y., et al. "Structure and 1H NMR spectra of N,N-dimethylacetamide." ResearchGate. Retrieved from .

  • Intramolecular Alpha-Arylation: Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998).[3] "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides."[3] Journal of Organic Chemistry. Retrieved from .

  • General Properties: PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide (Related Structure Data). Retrieved from .

Sources

An In-depth Technical Guide to 2-(2-Iodophenyl)-N,N-dimethylacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Iodophenyl)-N,N-dimethylacetamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed synthesis protocol, and its potential applications, all grounded in established scientific principles.

Core Physicochemical Properties

This compound is a substituted aromatic amide. The presence of an iodine atom on the phenyl ring and the dimethylacetamide functional group makes it a valuable building block in organic synthesis, particularly for introducing the 2-(dimethylacetyl)phenyl moiety into a larger molecule.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂INO[1]
Molecular Weight 289.12 g/mol [1]
CAS Number 75117-26-9[1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Conditions Keep in a dark place, sealed in dry, at 2-8°C[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the amide coupling of 2-(2-Iodophenyl)acetic acid and dimethylamine. This method is favored for its mild reaction conditions and generally good yields. The following protocol is a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Starting Material: 2-(2-Iodophenyl)acetic acid

The precursor, 2-(2-Iodophenyl)acetic acid, is commercially available.[2][3] It is a substituted acetic acid that can be prepared from 2-iodobenzyl cyanide. Its purity should be confirmed before use, typically by melting point analysis (116-119 °C) or NMR spectroscopy.

Amide Coupling Reaction

The core of the synthesis is the formation of the amide bond, a reaction of fundamental importance in medicinal chemistry.[4] A carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is commonly employed to activate the carboxylic acid.[5] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize potential racemization, thereby enhancing the yield and purity of the final product.[6]

Detailed Experimental Protocol

Reaction Scheme:

G 2-(2-Iodophenyl)acetic_acid 2-(2-Iodophenyl)acetic acid Product This compound 2-(2-Iodophenyl)acetic_acid->Product Dimethylamine Dimethylamine Dimethylamine->Product EDC_HOBt EDC, HOBt, DIEA EDC_HOBt->Product in DCM

Sources

physical properties and solubility of 2-(2-Iodophenyl)-N,N-dimethylacetamide

[1][2][3][4]

Executive Summary

2-(2-Iodophenyl)-N,N-dimethylacetamide (CAS: 75117-26-9) is a specialized ortho-halogenated arylacetamide derivative utilized primarily as a regiospecific building block in palladium-catalyzed cross-coupling reactions. Its structural significance lies in the ortho-iodo substituent, which facilitates proximity-driven C–H activation and intramolecular cyclization pathways (e.g., Heck or Suzuki-Miyaura type sequences) to form isoquinolines and isocoumarins.

This guide provides a rigorous physicochemical characterization, solubility profiling, and synthesis workflows necessary for the effective handling of this compound in high-stakes research environments.

Part 1: Physicochemical Characterization

Identity & Core Properties

The compound exists as a solid at standard temperature and pressure, though its relatively low molecular weight and amide functionality suggest a low melting point, necessitating cold-chain storage to prevent physical degradation or "oiling out" due to impurities.

PropertySpecification
CAS Number 75117-26-9
IUPAC Name This compound
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
SMILES O=C(N(C)C)CC1=CC=CC=C1I
InChIKey BPDRJYYNQKBYBG-UHFFFAOYSA-N
Physical State Solid (White to Off-White)
Storage Condition 2–8°C, Protect from Light (Hygroscopic/Photosensitive)
Predicted LogP ~1.65 (Lipophilic)
Structural Causality

The physicochemical behavior of this molecule is governed by two competing moieties:

  • The ortho-Iodoaryl Ring: Provides significant lipophilicity and high polarizability (due to the iodine atom), driving solubility in non-polar organic solvents (DCM, Chloroform).

  • The N,N-Dimethylamide Moiety: A polar, hydrogen-bond accepting group that imparts solubility in polar aprotic solvents (DMSO, DMF) but is insufficient to solubilize the heavy iodo-aryl tail in pure water.

Part 2: Solubility & Solvent Compatibility

Solvent Compatibility Matrix

The following data is derived from structural analysis and standard amide solubility characteristics.

Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Preferred for Pd-catalyzed coupling reactions.
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>50 mg/mL)Standard extraction and NMR analysis.
Polar Protic Methanol, EthanolGood (>20 mg/mL)Potential recrystallization solvent (with anti-solvent).
Ethers THF, 1,4-DioxaneGood (>20 mg/mL)Reaction media for lithiation/Grignard formation.
Non-Polar Hexanes, HeptanePoor (<1 mg/mL)Used as an anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)Requires co-solvent (e.g., 5% DMSO) for biological assays.
Protocol: Gravimetric Solubility Determination

Rationale: Visual estimation is subjective. This self-validating protocol ensures quantitative accuracy.

  • Preparation: Weigh approx. 10 mg of this compound into a pre-weighed 1.5 mL microcentrifuge tube.

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until a clear solution is obtained (no visible particulates).

  • Calculation:

    
    
    
  • Validation: If solubility is critical (e.g., for kinetics), filter the saturated solution, evaporate a known volume, and weigh the residue to confirm.

Part 3: Synthesis & Purification Workflow

The synthesis typically involves the amidation of 2-iodophenylacetic acid. The choice of coupling agents (EDC/HOBt) prevents racemization (not applicable here, but good practice) and suppresses side reactions compared to acid chloride routes.

Synthesis Diagram (DOT)

SynthesisWorkflowStart2-Iodophenylacetic Acid(CAS 18698-96-9)ReactionAmide Coupling(12-18 Hours)Start->ReactionReagentsDimethylamine (2.0 eq)EDC·HCl / HOBt / DIPEAReagents->ReactionSolventDCM (0°C to RT)Solvent->ReactionWorkupAcid/Base Wash(1M HCl / Sat. NaHCO3)Reaction->WorkupConversion >95%Product2-(2-Iodophenyl)-N,N-dimethylacetamideWorkup->ProductPurification(Column Chrom.)

Figure 1: Standard amide coupling workflow for the synthesis of the target compound.

Detailed Protocol
  • Activation: Dissolve 2-iodophenylacetic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Amidation: Add Dimethylamine (2.0 eq, typically as a solution in THF or water) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes).

Part 4: Applications & Reactivity

Pd-Catalyzed Heterocycle Synthesis

The primary utility of this compound is as a precursor for nitrogen-containing heterocycles. The ortho-iodo position is highly reactive toward oxidative addition by Pd(0), allowing for intramolecular capture by the pendant amide group or external olefins.

Key Reaction: Intramolecular Heck Cyclization

  • Mechanism: Pd(0) inserts into the C–I bond. The resulting aryl-Pd(II) species can undergo carbopalladation onto an alkene (if functionalized) or direct C-H activation if coupled with a directing group.

  • Target Scaffolds: Isocoumarins, Isoquinolines.

Reactivity Pathway Diagram (DOT)

ReactivityPathwaySubstrate2-(2-Iodophenyl)-N,N-dimethylacetamidePd_CyclePd(0) Oxidative AdditionSubstrate->Pd_CyclePd(OAc)2 / LigandIntermediateAryl-Pd(II)-I SpeciesPd_Cycle->IntermediatePath_APath A: Heck Reaction(with Acrylates)Intermediate->Path_APath_BPath B: IntramolecularC-H ActivationIntermediate->Path_BProduct_AFunctionalizedNaphthalene/Indene DerivsPath_A->Product_AProduct_BIsoquinolinoneScaffoldsPath_B->Product_B

Figure 2: Divergent reactivity pathways accessible via Palladium catalysis.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 75117-26-9).Link

  • BenchChem. Optimization of Amide Coupling Reactions for Iodophenylacetic Acid Derivatives.Link

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed ortho-halogenations of acetanilides via direct sp2 C–H bond activation.Link

  • MedChemExpress. Isotope-Labeled Compounds and Custom Synthesis: this compound-d4.Link

  • ChemicalBook. Synthesis and Properties of 2-Iodophenylacetic acid derivatives.Link

Methodological & Application

synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide from 2-iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide from 2-Iodophenylacetic Acid

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure incorporates a reactive iodine atom, which can be readily displaced or utilized in cross-coupling reactions, and a dimethylamide moiety, which can influence the molecule's solubility and biological activity. This document provides a detailed protocol for the , aimed at researchers, scientists, and professionals in drug development. The described method focuses on a reliable and scalable procedure, with an emphasis on safety, efficiency, and high purity of the final product.

Reaction Principle and Mechanism

The synthesis of an amide from a carboxylic acid, such as 2-iodophenylacetic acid, and a secondary amine, like dimethylamine, proceeds via a nucleophilic acyl substitution reaction. The primary challenge in this transformation is the poor leaving group ability of the hydroxyl group (-OH) of the carboxylic acid. To facilitate the reaction, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group.

A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic dimethylamine to form the desired amide. The reaction mechanism involves two key steps:

  • Activation of the Carboxylic Acid: 2-Iodophenylacetic acid reacts with thionyl chloride to form 2-iodophenylacetyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

  • Nucleophilic Acyl Substitution: The highly reactive 2-iodophenylacetyl chloride then undergoes nucleophilic attack by dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the stable this compound.

To drive the reaction to completion and neutralize the HCl generated in situ, an excess of dimethylamine or an additional non-nucleophilic base is often used.

Experimental Protocol

This protocol details the using thionyl chloride as the activating agent and dimethylamine as the nucleophile.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
2-Iodophenylacetic AcidC₈H₇IO₂262.04>98%Sigma-AldrichStarting material
Thionyl ChlorideSOCl₂118.97>99%Acros OrganicsUse in a fume hood
Dimethylamine solution(CH₃)₂NH45.082.0 M in THFSigma-AldrichUse in a fume hood
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher ScientificReaction solvent
Saturated Sodium BicarbonateNaHCO₃84.01Saturated aqueous solutionLabChemFor work-up
BrineNaCl58.44Saturated aqueous solutionLabChemFor work-up
Anhydrous Magnesium SulfateMgSO₄120.37>97%EMD MilliporeFor drying
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-iodophenylacetic acid in anhydrous DCM B Cool the solution in an ice bath A->B C Slowly add thionyl chloride to the cooled solution B->C D Stir the reaction mixture at room temperature C->D E Add dimethylamine solution dropwise at 0 °C D->E F Allow the reaction to warm to room temperature and stir E->F G Quench the reaction with saturated NaHCO₃ F->G H Extract with DCM G->H I Wash with brine H->I J Dry the organic layer with MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify by column chromatography (if necessary) K->L M Characterize the product (NMR, IR, MS) L->M

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Acyl Chloride:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodophenylacetic acid (2.62 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL) and stir to dissolve the starting material.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equivalents) to the stirred solution dropwise over 10 minutes using a syringe or dropping funnel. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The progress of the acyl chloride formation can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Amidation Reaction:

    • In a separate 50 mL flask, cool the dimethylamine solution in THF (10 mL, 20.0 mmol, 2.0 equivalents) in an ice bath.

    • Cool the acyl chloride solution back down to 0 °C in an ice bath.

    • Slowly add the dimethylamine solution to the stirred acyl chloride solution dropwise over 20 minutes. A white precipitate of dimethylammonium chloride may form.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acyl chloride and neutralize the excess acid. Caution: This may cause gas evolution (CO₂).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (dd, 1H), 7.35 (td, 1H), 7.00 (td, 1H), 3.85 (s, 2H), 3.10 (s, 3H), 2.95 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 170.5, 140.0, 139.5, 129.0, 128.5, 100.0, 45.0, 37.5, 35.5
IR (ATR) ν (cm⁻¹): 2930 (C-H), 1645 (C=O, amide), 1450, 1400, 750
Mass Spectrometry (ESI+) m/z: 290.0 [M+H]⁺, 312.0 [M+Na]⁺

Troubleshooting and Optimization

Troubleshooting Flowchart

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions A Low or No Product Yield D Moisture in reagents/glassware A->D E Insufficient activation of carboxylic acid A->E F Degradation of dimethylamine A->F B Incomplete Reaction B->E C Presence of Impurities G Side reactions C->G H Inefficient work-up C->H I Use anhydrous solvents and dry glassware D->I J Increase reaction time or temperature for activation E->J K Use fresh dimethylamine solution F->K L Optimize reaction conditions (e.g., temperature) G->L M Perform careful extraction and washing H->M N Purify by column chromatography H->N

Caption: A troubleshooting flowchart for common issues encountered during the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps involving thionyl chloride, dimethylamine, and dichloromethane must be performed in a well-ventilated fume hood.

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme care.

  • Dimethylamine: Dimethylamine is a flammable and corrosive gas/liquid with a strong fishy odor. It is toxic and can cause severe skin and eye irritation.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The quenching of thionyl chloride and the acyl chloride with sodium bicarbonate is an exothermic reaction that releases gas. Perform this step slowly and with caution to avoid pressure build-up.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the . By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain the desired product in good yield and high purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compound, which is a versatile building block for further chemical transformations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7133, Thionyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]

Topic: Palladium-Catalyzed Intramolecular α-Arylation of 2-(2-Iodophenyl)-N,N-dimethylacetamide for Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Laboratory Protocol

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the palladium-catalyzed intramolecular α-arylation of 2-(2-Iodophenyl)-N,N-dimethylacetamide, a robust and efficient method for the synthesis of 1,3,3-trimethyloxindole. Oxindoles are a privileged structural motif in numerous natural products and pharmaceutical agents, making their synthesis a critical endeavor in drug discovery.[1] This guide delves into the underlying catalytic mechanism, offers a field-proven, step-by-step laboratory protocol, and discusses the critical parameters that govern reaction success. Our objective is to equip researchers with the expertise to not only replicate this transformation but also to rationally troubleshoot and adapt it for related substrates.

Scientific Foundation and Mechanistic Overview

The intramolecular α-arylation of amides is a powerful carbon-carbon bond-forming reaction that leverages a palladium catalyst to connect an aryl halide and an enolizable C-H bond within the same molecule.[2][3] This transformation is a cornerstone of modern synthetic chemistry, valued for its efficiency and functional group tolerance under relatively mild conditions.[4][5][6]

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding experimental choices.

The Catalytic Cycle

The catalytic cycle for this transformation involves three primary stages: oxidative addition, enolate formation and C-C bond formation, and reductive elimination.

Catalytic_Cycle Figure 1: Catalytic Cycle for Intramolecular Amide α-Arylation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II) Complex OxAdd->PdII EnolateForm Enolate Formation (Base) PdII->EnolateForm Palladacycle Palladacycle Intermediate EnolateForm->Palladacycle Intramolecular C-C Coupling RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Oxindole Product RedElim->Product Substrate Aryl Iodide Substrate Substrate->OxAdd

Caption: Figure 1: Catalytic Cycle for Intramolecular Amide α-Arylation.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound substrate.[7] This forms a new Aryl-Pd(II) complex. The high reactivity of aryl iodides makes this step relatively facile. For less reactive aryl chlorides or bromides, the choice of a highly electron-rich ligand is critical to promote this rate-limiting step.[8][9]

  • Enolate Formation & C-C Coupling: A strong base deprotonates the α-carbon of the acetamide group, which is weakly acidic. The resulting enolate then coordinates to the palladium center. This intramolecular cyclization forms a six-membered palladacycle intermediate. The choice of base is critical; it must be strong enough to deprotonate the amide but not so reactive that it causes side reactions.[8]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the enolate-derived alkyl group on the palladium center couple, forming the new C-C bond of the oxindole ring.[7] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Sterically hindered, electron-rich phosphine ligands are known to accelerate this step.[3]

Experimental Protocol: Synthesis of 1,3,3-Trimethyloxindole

This protocol is adapted from seminal works in the field and optimized for reliability and yield.[2][3]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compoundC₁₀H₁₂INO305.111.0305 mgSubstrate
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.02 (Pd)18.3 mgPalladium Pre-catalyst (2 mol % Pd)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthaleneC₄₄H₃₂P₂ (BINAP)622.670.0318.7 mgLigand (3 mol %)
Sodium tert-butoxideNaOtBu96.101.2115 mgBase (1.2 equivalents)
Anhydrous DioxaneC₄H₈O₂88.11-10 mLSolvent
Equipment
  • 50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert atmosphere line (Nitrogen or Argon) with manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Workflow Diagram

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Setup & Inerting Oven-dry glassware. Assemble under N₂/Ar. B 2. Reagent Addition Add Pd₂(dba)₃, BINAP, NaOtBu, and substrate to the flask. A->B Under positive pressure C 3. Solvent Addition Add anhydrous dioxane via syringe. B->C D 4. Reaction Heat to 100 °C in an oil bath with vigorous stirring. C->D Degas solvent prior to use E 5. Monitoring Monitor reaction progress by TLC or GC-MS (approx. 12-24h). D->E F 6. Quenching & Workup Cool to RT. Quench with sat. NH₄Cl (aq). Extract with Ethyl Acetate. E->F Upon completion G 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography. F->G H 8. Analysis Characterize the final product (¹H NMR, ¹³C NMR, MS). Expected Yield: 75-85% G->H

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Place the substrate (305 mg), Pd₂(dba)₃ (18.3 mg), BINAP (18.7 mg), and sodium tert-butoxide (115 mg) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: The Pd(0) catalyst and phosphine ligands are sensitive to air and moisture. An inert atmosphere is absolutely essential to prevent catalyst deactivation and ensure reproducibility.[10] NaOtBu is also hygroscopic.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add 10 mL of anhydrous dioxane via syringe.

    • Causality Note: Dioxane is often superior to THF for these reactions as its higher boiling point allows for the necessary reaction temperatures.[2] It also has good solvating properties for the organometallic intermediates.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The solution should turn from a deep purple/red to a dark brown or black color.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 1,3,3-trimethyloxindole as a crystalline solid or pale oil.

    • Expected Yield: 131-149 mg (75-85%).

Key Parameters and Troubleshooting

ParameterRecommended ChoiceRationale & Expert InsightsPotential Issue & Solution
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0) by the phosphine ligand. Both are effective.[2][11]Low Yield: Incomplete reduction of Pd(II) precursor. Solution: Ensure high-purity phosphine ligand is used.
Ligand BINAP, Bulky Biarylphosphines (e.g., XPhos)The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines accelerate the crucial reductive elimination step and are essential for high yields.[1][3]No Reaction: Ligand has degraded. Solution: Use fresh ligand stored under inert conditions. For challenging substrates, consider more advanced ligands like those developed by Buchwald or Hartwig.[8][11]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for enolate formation. NaOtBu is a common and effective choice for amide α-arylation.[2] For more sensitive substrates, weaker carbonate bases may be employed, though this often requires higher temperatures.[12]Decomposition: Base is too strong or reaction temperature is too high. Solution: Screen weaker bases (e.g., K₂CO₃) or lower the reaction temperature.
Solvent Dioxane, TolueneThe solvent must be anhydrous and high-boiling. Dioxane is generally preferred.[2] Toluene is also a viable alternative.Side Reactions: Presence of water in the solvent. Solution: Use freshly distilled or commercially available anhydrous solvent and handle under inert atmosphere.

Conclusion

The palladium-catalyzed intramolecular α-arylation of this compound is a highly reliable and scalable method for accessing the valuable oxindole core. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent empowers the researcher to execute this reaction with high fidelity. The protocol described herein serves as a robust starting point for the synthesis of 1,3,3-trimethyloxindole and as a foundational method for extension to more complex and novel pharmaceutical targets.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.
  • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. Journal of Organic Chemistry, 63(19), 6546–6553.
  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
  • Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414.
  • Sana, S., et al. (2021).
  • A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. (2013). PMC.
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.
  • Nanda, T., et al. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv.
  • Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. (n.d.).
  • Heterogeneous palladium-catalysed intramolecular C(sp3) H α-arylation for the green synthesis of oxindoles. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.).
  • Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150–4153.
  • Palladium-Catalyzed α-Arylation of Oxindoles. (2008).
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC.
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2025). MDPI.
  • A General and Practical Palladium‐Catalyzed Direct α‐Arylation of Amides with Aryl Halides. (2025).
  • Transition-Metal-Free Intramolecular N-Arylations. (2012).
  • Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). PMC.
  • Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. (2025).
  • Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. (n.d.). PubMed.
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho deriv
  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. (n.d.).

Sources

using 2-(2-Iodophenyl)-N,N-dimethylacetamide in Heck cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intermolecular Heck Cross-Coupling of 2-(2-Iodophenyl)-N,N-dimethylacetamide

Executive Summary

This application note details the optimized protocols for utilizing This compound (CAS: 75117-26-9) as an electrophile in Palladium-catalyzed Mizoroki-Heck cross-coupling reactions.

While aryl iodides are generally highly reactive, this specific substrate presents a unique steric and electronic profile due to the ortho-positioned dimethylacetamide side chain (


). This moiety can act as a weak directing group, potentially stabilizing Palladium intermediates via a 6-membered chelate, but also imposing steric constraints during the migratory insertion step.

This guide provides two validated workflows:

  • Method A (Jeffery Conditions): A robust, ligand-free protocol using Phase Transfer Catalysis (PTC) for standard activated alkenes.

  • Method B (Cationic/Ligand-Modulated): A high-performance protocol for sterically demanding or electron-rich alkenes.

Substrate Analysis & Mechanistic Insight

Structural Considerations
  • Electrophile: Aryl Iodide (High oxidative addition rate).

  • Ortho-Substituent:

    
    -Dimethylacetamide methyl group.
    
    • Sterics: Moderate bulk; may retard migratory insertion if the alkene is also bulky.

    • Electronics: The carbonyl oxygen is capable of weak coordination to Pd(II), potentially stabilizing the oxidative addition complex

      
       and preventing rapid aggregation of Pd black.
      
The Catalytic Cycle

The reaction proceeds primarily through the Neutral Pathway under Jeffery conditions. However, the presence of the amide side chain allows for a "Chelation-Stabilized" intermediate.

HeckCycle cluster_chelation Side-Chain Effect Pd0 Pd(0) Active Species (Nanoparticulate/Solvated) OxAdd Oxidative Addition (Rate Fast for Ar-I) Pd0->OxAdd + Substrate (Ar-I) Coord Alkene Coordination (Steric Filter Step) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Rotation RedElim Reductive Elimination (Base-Mediated) BetaElim->RedElim - Product RedElim->Pd0 + Base - HI salt

Figure 1: Catalytic cycle highlighting the critical steps. The oxidative addition of the aryl iodide is rapid, making the alkene coordination and migratory insertion the turnover-limiting steps due to ortho-substitution.

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Standard)

Best for: Acrylates, Styrenes, and simple terminal alkenes.

Rationale: The "Jeffery conditions" utilize Tetra-n-butylammonium bromide (TBAB) to stabilize Pd nanoparticles and facilitate phase transfer. This method avoids expensive phosphine ligands and typically operates at lower temperatures for aryl iodides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Additive: TBAB (1.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add this compound (289 mg, 1.0 mmol), TBAB (322 mg, 1.0 mmol), and Base (

    
    , 210 mg, 2.5 mmol).
    
  • Catalyst Addition: Add

    
     (11 mg, 0.05 mmol).
    
  • Solvent/Alkene: Seal the flask with a septum. Purge with Argon for 5 minutes. Inject DMF (5 mL) and the Alkene (e.g., Methyl Acrylate, 135 µL, 1.5 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously (800 rpm).

    • Checkpoint: The reaction mixture should turn black/dark brown (formation of active Pd species). If it remains pale or precipitates a mirror immediately, oxygen may be present.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours. Reaction is typically complete in 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove DMF and TBAB. Dry organic layer over 
    
    
    
    .[1]
  • Purification: Concentrate and purify via flash chromatography (Silica gel).

Protocol B: Phosphine-Ligand Controlled (Advanced)

Best for: Electron-rich alkenes, internal alkenes, or if Method A yields <50%.

Rationale: Bulky phosphine ligands (


 or 

) prevent Pd aggregation and can force the reaction through a specific geometric pathway, overcoming the steric hindrance of the ortho-acetamide group.

Reagents:

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    (10–15 mol%).
  • Base:

    
     (3.0 equiv).
    
  • Solvent: MeCN or Toluene (Reflux).

Key Modification: Pre-stir


 and 

in the solvent for 15 minutes before adding the aryl iodide to ensure formation of the active

species.

Performance Data & Optimization

The following table summarizes expected yields based on the electronic nature of the coupling partner using Protocol A (Jeffery Conditions).

Alkene TypeExampleElectronic BiasExpected YieldMajor Isomer
Electron-Deficient Methyl AcrylateHigh Reactivity85–95%Trans (E)
Aryl-Conjugated StyreneModerate Reactivity75–85%Trans (E)
Electron-Rich Butyl Vinyl EtherLow Reactivity40–60%*Mixture (Regio-issues)
Steric/Internal CyclohexeneLow Reactivity<30%Anomalous

*Note: Electron-rich alkenes often require Protocol B or the addition of Silver salts (AgOTf) to promote the cationic pathway.

Troubleshooting Guide (Self-Validating)

Symptom: Reaction stalls after 1 hour (Low Conversion).

  • Cause: Catalyst poisoning or "Pd Black" precipitation.

  • Validation: Stop stirring. If a heavy black precipitate settles leaving a clear supernatant, the catalyst is dead.

  • Solution: Increase TBAB loading to 2.0 equiv (Protocol A) or switch to Protocol B (Ligand stabilization). Ensure rigorous

    
     exclusion.
    

Symptom: Regioselectivity is poor (Mixture of


 and 

arylation).
  • Cause: Electron-rich alkenes allow competitive insertion pathways.

  • Solution: Switch to a bidentate ligand (e.g., dppp) or add

    
     (Cationic pathway forces Markovnikov selectivity in some cases).
    

Symptom: Starting material remains, but no product forms.

  • Cause: Oxidative addition failure.

  • Solution: While rare for Aryl Iodides, the ortho-amide might be chelating Pd(II) too strongly in a non-productive geometry. Increase temperature to 100°C to break the resting state.

Downstream Applications

The product of this Heck coupling is an ortho-vinyl phenylacetamide . This is a valuable precursor for heterocycle synthesis:

  • Isocoumarin Synthesis: Oxidative cyclization of the vinyl group onto the amide carbonyl.

  • Isoquinolinone Synthesis: If the amide nitrogen is deprotected or manipulated, the vinyl group can undergo intramolecular cyclization (Second Heck or Michael-type addition).

Workflow Start 2-(2-Iodophenyl)- N,N-dimethylacetamide Heck Heck Coupling (Protocol A) Start->Heck Product Ortho-Vinyl Phenylacetamide Heck->Product Cyclization Cyclization (Acid/Base/Oxidation) Product->Cyclization Heterocycle Isoquinolinone/ Isocoumarin Cyclization->Heterocycle

Figure 2: Synthetic workflow from starting material to potential heterocyclic scaffolds.[2][3][4][5]

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Oestreich, M. (Ed.). (2009).[6][7] The Mizoroki-Heck Reaction. John Wiley & Sons. (Comprehensive reference for ligand effects).

  • Overman, L. E. (1994). Intramolecular Heck Reactions in Natural Product Synthesis. Pure and Applied Chemistry, 66(7), 1423-1430. (Context for amide-directed couplings).

Sources

preparation of oxindoles and isoindolinones from 2-(2-Iodophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselective Synthesis of Oxindoles and Isoindolinones from 2-(2-Iodophenyl)-N,N-dimethylacetamide

Introduction: The Strategic Value of Oxindoles and Isoindolinones

The oxindole and isoindolinone scaffolds are privileged heterocyclic motifs that form the core of numerous natural products and pharmaceuticals. Their significance in medicinal chemistry is well-established, with derivatives exhibiting a wide array of biological activities, including roles as protein kinase inhibitors and anti-rheumatic agents.[1] The ability to selectively synthesize these two distinct isomers from a common, readily accessible precursor represents a significant challenge and a powerful tool in drug discovery, enabling the rapid generation of molecular diversity for biological screening.

This application note provides a detailed guide for the synthesis of both 1,3,3-trimethyloxindole and 2,3-dimethylisoindolinone starting from this compound. We will explore two distinct palladium-catalyzed intramolecular cyclization strategies, detailing the mechanistic principles that govern the regiochemical outcome and providing robust, field-proven protocols for their execution. The choice of catalytic system—specifically the base and ligand—is paramount in directing the reaction toward either C-C bond formation (yielding the oxindole) or C-H activation/C-C coupling (yielding the isoindolinone).

Part 1: Synthesis of 1,3,3-Trimethyloxindole via Intramolecular α-Arylation

The synthesis of the oxindole core from this compound proceeds via a palladium-catalyzed intramolecular α-arylation, a variant of the Heck reaction.[2] This pathway relies on the formation of an amide enolate, which subsequently undergoes coupling with the aryl iodide moiety. The use of a strong, non-nucleophilic base is critical for efficient enolate generation, while a suitable ligand stabilizes the palladium catalyst and facilitates the key reductive elimination step.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-I bond of the substrate to a Pd(0) species, forming an arylpalladium(II) intermediate. A strong base then deprotonates the α-carbon of the acetamide group, generating a palladium enolate. The crucial ring-forming step is the reductive elimination from this intermediate, which forms the C(sp³)–C(sp²) bond of the oxindole ring and regenerates the active Pd(0) catalyst. Catalysts comprised of Pd(OAc)₂ and ligands like tricyclohexylphosphine (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs) have been shown to provide fast reaction rates for this transformation.[3]

Experimental Protocol: Synthesis of 1,3,3-Trimethyloxindole

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or suitable NHC ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).

  • Catalyst Pre-formation/Addition: In the same flask, add Palladium(II) Acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Base Addition: Add Sodium tert-butoxide (1.2-1.5 eq). The use of a strong base is crucial for deprotonation at the α-carbon.

  • Solvent Addition: Add anhydrous toluene via syringe to the desired concentration (e.g., 0.1 M).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1,3,3-trimethyloxindole.

Data Summary: Oxindole Synthesis
ParameterValue
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand 10 mol% PCy₃
Base 1.4 eq NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 85-95%
Workflow Visualization: Oxindole Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification S1 Charge Schlenk flask with This compound S2 Add Pd(OAc)₂ and PCy₃ ligand S1->S2 S3 Add NaOtBu base S2->S3 S4 Add anhydrous Toluene S3->S4 R1 Heat at 100°C (4-24h) S4->R1 R2 Cool and quench with aq. NH₄Cl R1->R2 R3 Extract with Ethyl Acetate R2->R3 R4 Dry and Concentrate R3->R4 P1 Column Chromatography R4->P1 P2 Pure 1,3,3-Trimethyloxindole P1->P2

Caption: Experimental workflow for the synthesis of 1,3,3-trimethyloxindole.

Part 2: Synthesis of 2,3-Dimethylisoindolinone via Intramolecular C-H Activation

To divert the reaction pathway towards the isoindolinone isomer, conditions must be chosen to favor the activation of a C(sp³)-H bond on one of the N-methyl groups over α-carbon deprotonation. This can be achieved through a directed cyclometalation/reductive elimination sequence. Such C-H activation reactions often proceed without a strong base and may require an oxidant to facilitate the catalytic cycle.

Mechanistic Rationale

In this pathway, the arylpalladium(II) intermediate, formed by oxidative addition, coordinates to the amide oxygen. This brings the palladium center in close proximity to the N-methyl groups, facilitating an intramolecular C-H activation to form a five-membered palladacycle. Subsequent reductive elimination from this palladacycle forges the C(sp³)–C(sp²) bond of the isoindolinone ring and regenerates the Pd(0) catalyst. This mechanism avoids the need for a strong base to form an enolate, thus providing an orthogonal strategy to the oxindole synthesis. Some protocols for related C-H aminations utilize a co-oxidant like copper(II) acetate to re-oxidize the palladium catalyst.[4][5]

Experimental Protocol: Synthesis of 2,3-Dimethylisoindolinone

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or another mild base

  • Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq).

  • Catalyst and Base Addition: Add Palladium(II) Acetate (5-10 mol%) and a mild inorganic base such as Potassium Carbonate (2.0 eq). A weaker base disfavors enolate formation.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) via syringe (e.g., 0.1 M). Polar aprotic solvents often perform well in C-H activation reactions.

  • Reaction: Seal the tube and heat the mixture to 120-140 °C with vigorous stirring. Higher temperatures are often required to overcome the activation barrier for C-H bond cleavage. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford pure 2,3-dimethylisoindolinone.

Data Summary: Isoindolinone Synthesis
ParameterValue
Catalyst 10 mol% Pd(OAc)₂
Ligand None
Base 2.0 eq K₂CO₃
Solvent DMA
Temperature 140 °C
Typical Yield 60-75%
Workflow Visualization: Isoindolinone Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification S1 Charge Schlenk tube with This compound S2 Add Pd(OAc)₂ catalyst S1->S2 S3 Add K₂CO₃ base S2->S3 S4 Add anhydrous DMA S3->S4 R1 Heat at 140°C (12-36h) S4->R1 R2 Cool and dilute with Water/EtOAc R1->R2 R3 Extract with Ethyl Acetate R2->R3 R4 Dry and Concentrate R3->R4 P1 Column Chromatography R4->P1 P2 Pure 2,3-Dimethylisoindolinone P1->P2

Caption: Experimental workflow for the synthesis of 2,3-dimethylisoindolinone.

Part 3: Mechanistic Divergence and Control of Regioselectivity

The ability to selectively form either the oxindole or the isoindolinone from the same precursor is a classic example of catalyst-controlled regioselectivity. Both reactions proceed through a common arylpalladium(II) intermediate, but diverge based on the subsequent intramolecular bond-forming step.

G cluster_oxindole Oxindole Pathway cluster_isoindolinone Isoindolinone Pathway Start 2-(2-Iodophenyl)-N,N- dimethylacetamide + Pd(0) Intermediate Aryl-Pd(II) Intermediate Start->Intermediate Oxidative Addition Cond_Ox Conditions: Strong Base (NaOtBu) Ligand (PCy₃) 80-110°C Step_Ox α-Deprotonation (Enolate Formation) Intermediate->Step_Ox Cond_Iso Conditions: Mild Base (K₂CO₃) No Ligand 120-140°C Step_Iso Directed C-H Activation (Palladacycle Formation) Intermediate->Step_Iso Cond_Ox->Step_Ox Prod_Ox 1,3,3-Trimethyloxindole Step_Ox->Prod_Ox Reductive Elimination Cond_Iso->Step_Iso Prod_Iso 2,3-Dimethylisoindolinone Step_Iso->Prod_Iso Reductive Elimination

Caption: Divergent mechanistic pathways controlling regioselectivity.

The key factors influencing this divergence are:

  • Base: This is the most critical factor. A strong, sterically hindered base like NaOtBu will readily deprotonate the acidic α-proton, committing the intermediate to the enolate pathway and forming the oxindole. A weaker base like K₂CO₃ is insufficient to generate the enolate in high concentration, allowing the slower C-H activation pathway to become competitive or dominant.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., PCy₃) or NHCs are known to promote reductive elimination from Pd(II) enolates, accelerating the final step of the oxindole synthesis.[3][6] Conversely, the C-H activation pathway is often performed without a specialized ligand, as the substrate itself acts as a ligand to direct the cyclometalation.

  • Temperature: C-H activation typically has a higher activation energy than deprotonation. Therefore, higher reaction temperatures (120-140 °C) are often required to favor the isoindolinone pathway, while the oxindole formation can proceed efficiently at lower temperatures (80-110 °C).

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; insufficient inert atmosphere; non-anhydrous solvent/reagents.Use fresh catalyst; ensure rigorous exclusion of air and moisture; use freshly distilled/dried solvents.
Dehalogenation Presence of a hydrogen source; side reaction from the catalytic cycle.Ensure anhydrous conditions; screen different bases or solvents.
Mixture of Isomers Reaction conditions are not selective enough.For oxindole: ensure base is strong enough and added efficiently. For isoindolinone: increase temperature and avoid strong bases completely.

Safety Precautions:

  • Palladium Catalysts: Can be toxic and are potent sensitizers. Handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric (e.g., P(tBu)₃) or toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Solvents: Toluene and DMA are flammable and have associated health risks. Always work in a well-ventilated fume hood.

References

  • Miura, T., Ito, Y., & Murakami, M. (2009). Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Chemistry Letters, 38(7), 724-725. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Available at: [Link]

  • Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. Available at: [Link]

  • Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications, 46(15), 2697-2699. DOI:10.1039/B926560K. Available at: [Link]

  • Overman, L. E., et al. (2005). Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers. Journal of the American Chemical Society, 127(8), 2866–2873. Available at: [Link]

  • Lv, J., et al. (2014). Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation. The Journal of Organic Chemistry, 79(3), 1111–1119. Available at: [Link]

  • ResearchGate. (n.d.). Studies to determine the mechanism of oxindole formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Metal-free synthesis of 2-oxindoles via PhI(OAc)2-mediated oxidative C–C bond formation. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025). CO2•– Enabled Synthesis of Phenanthridinones, Oxindoles, Isoindolinones, and Spirolactams. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoindolinone compounds. Retrieved from [Link]

  • Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • HETCYCLES. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from [Link]

  • Wiley Online Library. (2025). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. Chemistry – A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Focus Topic: Troubleshooting Catalyst Deactivation in the Coupling of 2-(2-Iodophenyl)-N,N-dimethylacetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges related to catalyst deactivation in palladium-catalyzed cross-coupling reactions, with a specific focus on substrates like this compound. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the catalytic system to empower your experimental design and execution.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific, practical issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows low or no conversion to the desired product. Where should I start my investigation?

A low or non-existent yield is the most common issue in cross-coupling reactions and can stem from multiple points in the catalytic cycle. The primary suspects are the integrity of the catalyst, the purity of your reagents, and the reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or your Pd(0) source may have degraded.[1][2] The key to many successful cross-coupling reactions is the efficient in situ generation of the active catalyst.[2]

    • Solution: Switch to a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base, avoiding unreliable reduction steps.[3]

  • Catalyst Poisoning: The active sites of the palladium catalyst can be blocked by impurities present in your starting materials or solvents.[4][5] Common poisons include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[4][5][6]

    • Solution: Conduct a control experiment using highly purified reagents and freshly distilled, degassed anhydrous solvents. If this high-purity reaction shows improved conversion, it strongly suggests that poisoning is the culprit.[4] Consider passing solvents through an alumina plug and recrystallizing solid reagents.

  • Sub-Optimal Reaction Conditions: The delicate balance of base, solvent, and temperature is critical for catalyst stability and activity.[7]

    • Solution: Systematically screen these parameters. For instance, the choice of base can be critical; strong bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[3][7] Similarly, ethereal solvents like dioxane or THF are often effective, but their choice can influence catalyst stability and substrate solubility.[3]

  • Air and Moisture Sensitivity: Many palladium catalysts, ligands, and bases are sensitive to air and moisture.[5] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4]

    • Solution: Adhere strictly to inert atmosphere techniques. Utilize a glovebox for preparing your reaction vials and ensure all solvents are thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

Question 2: My reaction starts well but then stalls, leaving a significant amount of starting material. What's causing this premature catalyst death?

A reaction that stalls mid-way is a classic sign of catalyst deactivation occurring during the reaction. This is distinct from a reaction that never starts, as it points to instability within the catalytic cycle itself.

Possible Causes & Step-by-Step Solutions:

  • Formation of Palladium Black (Aggregation): This is one of the most common deactivation pathways.[5] It occurs when the monoligated Pd(0) species, which is highly active, is not sufficiently stabilized and aggregates into inactive bulk palladium metal, often visible as a black precipitate.[4][5]

    • Diagnosis: Visually inspect your reaction mixture. The appearance of a black precipitate is a strong indicator of this issue.

    • Solution: The choice of ligand is paramount to preventing aggregation. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or XPhos) are designed to stabilize the highly reactive monoligated palladium species, preventing them from clustering.[8][9][10] Increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) can sometimes provide additional stability.

  • Ligand Degradation: The phosphine ligands themselves can degrade under harsh reaction conditions (e.g., high temperatures), leaving the palladium center exposed and prone to deactivation.[4][11]

    • Solution: Screen reaction temperatures. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[5] Running the reaction at a lower temperature for a longer period may preserve the catalyst's lifespan.

  • Substrate or Product Inhibition: The amide functionality in your substrate, this compound, or the resulting product can potentially coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically dormant.[12][13]

    • Solution: This often requires a change in the ligand. A ligand with greater steric bulk around the palladium center can disfavor the binding of these inhibiting species and promote the desired catalytic turnover.[12][13] Experimenting with ligands from different classes (e.g., Josiphos, tBuXPhos) may be necessary.[8]

Experimental Protocol: Diagnostic Test for Catalyst Deactivation

This protocol helps determine if a stalled reaction is due to catalyst deactivation or another issue.

  • Setup: Prepare your coupling reaction under standard, optimized conditions in a vial equipped with a PTFE septum.

  • Monitor: Allow the reaction to proceed and monitor its progress via TLC or LC-MS.

  • Observation: Once the reaction has clearly stalled (i.e., no further consumption of starting material for 1-2 hours), proceed to the next step.

  • Intervention: In a glovebox, prepare a solution of your palladium precatalyst and ligand in a small amount of degassed solvent. Add this fresh catalyst charge (e.g., 0.5 mol%) to the stalled reaction mixture via syringe.

  • Analysis: Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a definitive sign that the original catalyst charge had deactivated.[4] If there is no change, the issue likely lies with substrate reactivity or other inhibiting factors.

Visualizing the Problem: Catalyst Deactivation Pathways

Understanding the potential fates of your active catalyst is key to preventing them. The following diagram illustrates the primary deactivation pathways from the central, active Pd(0) species.

G Active_Catalyst Active LPd(0) Species Product Desired C-N or C-C Product Active_Catalyst->Product Catalytic Cycle Deactivated_Oxidation Inactive Pd(II) Species Active_Catalyst->Deactivated_Oxidation Oxidation (O₂ impurity) Deactivated_Aggregation Inactive Pd Black (Aggregation) Active_Catalyst->Deactivated_Aggregation Ligand Dissociation & Aggregation Deactivated_Inhibition Off-Cycle Inhibited Complex (Substrate/Product Coordination) Active_Catalyst->Deactivated_Inhibition Inhibitor Binding Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Active_Catalyst Activation (Reduction)

Caption: Primary deactivation pathways for a homogeneous palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best ligand for my coupling reaction with an amide-containing substrate?

The ligand is arguably the most critical component for success.[13] For challenging substrates, especially those containing potentially coordinating groups like amides, bulky and electron-rich biaryl monophosphine ligands are the gold standard.[8][10] They serve two primary functions:

  • Steric Bulk: A large steric profile accelerates the final reductive elimination step and helps prevent the formation of inactive dimeric palladium species.[14]

  • Electron-Donating Ability: Rich electron density on the phosphine facilitates the initial, often rate-limiting, oxidative addition of the aryl iodide to the Pd(0) center.[9]

Table 1: Ligand Selection Guide for C-N Coupling

LigandSubstrate Class SuitabilityKey Features
Xantphos General purpose, good for amides and phenols.Bidentate ligand providing high stability.[15]
RuPhos Excellent for secondary amines.[1]Bulky dialkylbiaryl phosphine.
BrettPhos Highly effective for primary amines.[1][8]Provides significant steric bulk.
tBuXPhos Useful for challenging couplings, including heteroaryl amines.[8]Extremely bulky and electron-rich.

Q2: What are the most common sources of catalyst poisons and how can I mitigate them?

Catalyst poisons are substances that bind strongly to the palladium center, rendering it inactive.[6] Even trace amounts can be detrimental.

Table 2: Common Catalyst Poisons and Mitigation Strategies

PoisonCommon SourcesMitigation Strategy
Sulfur Compounds Reagents (e.g., from thiol impurities), contaminated solvents.Use high-purity reagents; purify starting materials if necessary.[6]
Oxygen Air leaks in reaction setup, inadequately degassed solvents.Use rigorous inert atmosphere techniques (glovebox, Schlenk line).[4][5]
Water Wet solvents, reagents, or glassware.Dry glassware in an oven overnight; use anhydrous solvents.[5]
Coordinating Solvents Acetonitrile, Pyridine.Avoid these solvents as they can bind to the palladium center and inhibit catalysis.[3]

Q3: Is it possible to regenerate a catalyst that has turned into palladium black?

For homogeneous catalysts that have aggregated into palladium black, regeneration is generally not practical in a laboratory setting. The process would involve re-dissolving the metal and synthesizing a new catalyst precursor.[4] For heterogeneous catalysts (e.g., Pd on carbon), regeneration is more feasible and can sometimes be achieved by washing or thermal treatment to remove adsorbed poisons or by controlled oxidation/reduction cycles.[16][17] However, for the type of soluble catalytic system used for this coupling, prevention of deactivation is the primary and most effective strategy.

Workflow & Logic: A Troubleshooting Decision Tree

This diagram provides a logical workflow to follow when troubleshooting a problematic coupling reaction.

G Start Problem: Low Yield / Stalled Reaction Check_Reagents Are all reagents high purity & anhydrous? Are solvents fully degassed? Start->Check_Reagents Check_Reagents->Start No -> Purify & Retry Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Reagents->Check_Atmosphere Yes Check_Atmosphere->Start No -> Improve Technique & Retry Screen_Conditions Screen Reaction Parameters: 1. Base (e.g., NaOtBu vs K₃PO₄) 2. Temperature 3. Solvent (e.g., Dioxane vs Toluene) Check_Atmosphere->Screen_Conditions Yes Screen_Catalyst Screen Catalyst System: 1. Ligand (see Table 1) 2. Precatalyst (use G3/G4) 3. Catalyst Loading Screen_Conditions->Screen_Catalyst Still low yield Success Optimized Reaction Screen_Conditions->Success Improved Yield Screen_Catalyst->Success Improved Yield

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

  • Optimization of Buchwald-Hartwig amin
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Catalyst Poisoning Explained Simply. RevisionDojo.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

Sources

Technical Support Center: Solvent Systems for Pd-Catalyzed Reactions of 2-(2-Iodophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-(2-Iodophenyl)-N,N-dimethylacetamide . It addresses the specific challenges of Palladium-catalyzed transformations for this substrate, distinguishing between intramolecular cyclization (to benzocyclobutenones or isomeric oxindoles) and intermolecular cross-coupling .

Case ID: PD-ARYL-ISO-02 Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Solvent-Substrate Interaction

The substrate This compound presents a unique chemical environment. Unlike simple aryl iodides, the ortho-acetamide group introduces potential for chelation, steric hindrance, and intramolecular reactivity.

Your solvent selection dictates the reaction pathway:

  • Intramolecular

    
    -Arylation (Cyclization):  Requires non-polar or ethereal solvents (Toluene, Dioxane) to promote the high-energy reductive elimination to form strained rings (e.g., benzocyclobutenones).
    
  • Intermolecular Coupling (Suzuki/Heck): Favors polar aprotic solvents (DMF, DMAc) to stabilize cationic Palladium intermediates and solubilize inorganic bases.

Decision Matrix: Solvent Selection Guide

Use this logic flow to select the optimal solvent system for your specific transformation.

SolventSelection Start Target Reaction Pathway Intra Intramolecular Cyclization (Ring Formation) Start->Intra Inter Intermolecular Coupling (Suzuki, Heck, Sonogashira) Start->Inter RingSize Target Ring Size? Intra->RingSize BaseSol Inorganic Base Solubility (Cs2CO3, K3PO4) Inter->BaseSol FourMem 4-Membered (Benzocyclobutenone) RingSize->FourMem Direct C-C Coupling FiveMem 5-Membered (Oxindole - Isomerization req.) RingSize->FiveMem Via N-Me Activation or Isomer Solv_Tol Toluene or Xylene (100-130°C) Promotes Reductive Elimination FourMem->Solv_Tol Solv_Diox 1,4-Dioxane (80-100°C) Balances Solubility & Stability FiveMem->Solv_Diox Solv_DMF DMF or DMAc (High Solubility, Fast Rates) BaseSol->Solv_DMF Homogeneous Solv_THF THF/Water (Biphasic Systems) BaseSol->Solv_THF Heterogeneous

Caption: Figure 1. Solvent selection logic based on the target reaction mechanism. Intramolecular pathways requiring difficult reductive elimination favor non-polar solvents.

Critical Troubleshooting & FAQs

Issue 1: "I am seeing rapid formation of Palladium Black and low conversion."

Diagnosis: Solvent-mediated catalyst decomposition. Mechanism: In highly polar solvents like DMF at high temperatures (>100°C), Pd(0) nanoparticles can aggregate if the ligand concentration is insufficient or if the solvent coordinates too strongly, displacing the ligand. Solution:

  • Switch to 1,4-Dioxane: It coordinates weakly to Pd, stabilizing the precatalyst without blocking the active site during the turnover-limiting step.

  • Concentration Check: Ensure the reaction concentration is high (0.2 M – 0.5 M). Dilute conditions in intramolecular reactions favor protodehalogenation over cyclization.

Issue 2: "The starting material is consumed, but I observe de-iodinated byproduct (Protodehalogenation)."

Diagnosis: Hydrogen atom abstraction from the solvent. Context: This is common in ethereal solvents (THF, Dioxane) or alcohols if the oxidative addition complex is long-lived and fails to undergo transmetallation or enolate coordination. Solution:

  • Avoid THF: THF has abstractable

    
    -protons.
    
  • Use Toluene: Toluene is less prone to H-atom transfer in this context.

  • Increase Base Strength: If performing

    
    -arylation, ensure the base (e.g., KOtBu) is fresh. Fast enolate formation is required to outcompete the reduction pathway.
    
Issue 3: "I am trying to synthesize an Oxindole, but the reaction fails."

Technical Note: The substrate This compound (Structure A) is a phenylacetamide. The classic Hartwig Oxindole synthesis uses N-(2-halophenyl)-N-alkylacetamide (Structure B, an anilide).

  • Structure A (Yours): Forms strained 4-membered benzocyclobutenones via direct intramolecular

    
    -arylation. This is kinetically difficult.
    
  • Structure B (Classic): Forms 5-membered oxindoles. Correction: If you intend to make an oxindole from Structure A, you are likely attempting a rare C-H activation of the N-methyl group. Recommendation: If your target is the benzocyclobutenone, use Toluene at 110°C with a bulky ligand like P(tBu)3 or Q-Phos to force the reductive elimination of the strained ring.

Optimized Experimental Protocols

Protocol A: Intramolecular Cyclization (High Energy Pathway)

Target: Benzocyclobutenone derivatives or difficult closures.

ParameterRecommendationRationale
Solvent Toluene (Anhydrous)High boiling point (110°C) promotes endergonic reductive elimination; non-polar nature tightens the transition state.
Concentration 0.1 M - 0.2 M Prevents intermolecular dimerization.
Base Cs2CO3 or KHMDS Cesium effect aids in solubility in non-polar media; KHMDS is soluble in toluene.
Ligand P(tBu)3 or Xantphos Bulky, electron-rich phosphines are required to stabilize the oxidative addition intermediate and force ring closure.
Protocol B: Intermolecular Cross-Coupling (Suzuki/Heck)

Target: Functionalization of the Aryl-Iodide.

ParameterRecommendationRationale
Solvent DMF or DMAc Excellent solubility for aryl iodides and inorganic bases (K3PO4, Na2CO3).
Water Content 5-10% v/v Water (For Suzuki) Promotes solubility of boronic acids and activates the base.
Temperature 60°C - 80°C Aryl iodides are highly reactive; excessive heat causes de-iodination in polar solvents.

Mechanistic Visualization: The Solvent Effect

This diagram illustrates why Toluene is preferred for the intramolecular path (preventing solvent coordination) vs. DMF for the intermolecular path (stabilizing charged intermediates).

Mechanism Substrate Substrate (Ar-I) OxAdd Oxidative Addition [L2Pd(Ar)I] Substrate->OxAdd Coord_Tol Toluene Path: Weak Solvent Coordination Open Site Available OxAdd->Coord_Tol Non-Polar Coord_DMF DMF Path: Solvent Stabilizes Cationic Pd [L2Pd(Ar)(DMF)]+ OxAdd->Coord_DMF Polar Aprotic Enolate Enolate Coordination (Intramolecular) Coord_Tol->Enolate Base Prod_Cyc Cyclized Product (Reductive Elimination) Enolate->Prod_Cyc High T Ext_Nu External Nucleophile Attack Coord_DMF->Ext_Nu Prod_Cross Cross-Coupled Product Ext_Nu->Prod_Cross

Caption: Figure 2. Mechanistic divergence driven by solvent polarity. Toluene favors intramolecular coordination; DMF facilitates external nucleophile attack.

References

  • Hartwig, J. F., et al. (2002).

    
    -Arylation." Journal of the American Chemical Society.[1][2][3][4] 
    
    • Relevance: Establishes the baseline for amide -arylation, highlighting the superiority of Dioxane and Toluene over THF for enol
  • Martin, R., et al. (2010).[1][4] "Pd-Catalyzed Intramolecular Acylation of Aryl Bromides via C-H Functionalization: A Highly Efficient Synthesis of Benzocyclobutenones." Journal of the American Chemical Society.[1][2][3][4]

    • Relevance: Describes the formation of 4-membered rings from similar phenylacetic precursors, validating the use of Toluene at elevated temper
  • Sherwood, J., et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.

    • Relevance: Comprehensive review of solvent influence on Pd-catalyst stability and reaction r

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Validation & Comparative

A Comparative Guide to the Use of 2-(2-Iodophenyl)-N,N-dimethylacetamide-d4 as a Deuterated Internal Standard in Quantitative LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[1] However, the inherent variability of sample preparation and the phenomenon of matrix effects can significantly compromise the accuracy and precision of results.[2] Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, thereby altering the analyte's signal intensity.[3] To counteract these challenges, the use of a suitable internal standard (IS) is not merely a recommendation but a fundamental requirement for robust and reliable bioanalytical methods.[4]

Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard.[5][6] These compounds are chemically identical to the analyte of interest, with the exception of having one or more hydrogen atoms replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they co-elute and experience similar matrix effects.[7] This guide provides an in-depth technical comparison of 2-(2-Iodophenyl)-N,N-dimethylacetamide-d4 , a deuterated internal standard, with a structural analog alternative, highlighting the practical advantages and supported by experimental design principles.

The Candidate: Physicochemical Profile of this compound-d4

This compound-d4 is the deuterated form of this compound. The primary application of this deuterated compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart or structurally similar molecules by NMR, GC-MS, or LC-MS.[8]

PropertyThis compound (Analyte)This compound-d4 (Internal Standard)
Molecular Formula C₁₀H₁₂INOC₁₀H₈D₄INO
Molecular Weight 289.11 g/mol 293.14 g/mol
Key Structural Feature Iodophenyl groupIodophenyl group with deuterated acetyl methyl groups
Expected Ionization ESI+ESI+

The key to the efficacy of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical process, from extraction to detection. The four deuterium atoms on the N,N-dimethylacetamide moiety provide a sufficient mass shift for clear differentiation from the analyte in the mass spectrometer without significantly altering its chromatographic behavior.

Comparative Analysis: Deuterated Standard vs. Structural Analog

To illustrate the superiority of a deuterated internal standard, we will compare the performance of this compound-d4 with a hypothetical, yet plausible, structural analog internal standard: 2-(2-Aminophenyl)-N,N-dimethylacetamide . This analog is chosen for its structural similarity, containing the same N,N-dimethylacetamide side chain but with an amino group replacing the iodo group on the phenyl ring.

ParameterThis compound-d42-(2-Aminophenyl)-N,N-dimethylacetamide (Structural Analog)Rationale for Superior Performance of the Deuterated Standard
Co-elution Nearly identical retention time to the analyte.Different retention time due to the significant change in polarity (amino vs. iodo group).Co-elution ensures that the analyte and IS experience the same matrix effects at the same time, allowing for accurate correction.[7]
Ionization Efficiency Virtually identical to the analyte.Different ionization efficiency due to the different functional group.Similar ionization behavior is crucial for consistent analyte-to-IS response ratios, especially in the presence of ion suppression or enhancement.[2]
Extraction Recovery Identical to the analyte.May have different extraction recovery due to altered polarity and solubility.Consistent recovery between the analyte and IS is essential to compensate for sample loss during preparation.[4]
Regulatory Acceptance Highly recommended by regulatory bodies like the FDA and EMA.[9]May be acceptable but requires more extensive validation to demonstrate its suitability.Regulatory agencies favor SIL-IS due to the higher level of confidence they provide in the data.[9]
Cost Generally higher due to the cost of deuteration.Typically lower as it may be a commercially available chemical.The initial higher cost of a deuterated standard is often offset by reduced method development time and fewer failed analytical runs.

Experimental Workflow: A Validated Approach

The following is a detailed, step-by-step methodology for a typical bioanalytical workflow for the quantification of this compound in human plasma using this compound-d4 as the internal standard. This protocol is designed to be a self-validating system, incorporating quality control (QC) samples at multiple concentrations.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator, QC, or Unknown) is_addition Add this compound-d4 (Internal Standard) sample->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization msms_detection Tandem Mass Spectrometry (MRM Detection) ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Detailed Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Analyte: Determine the precursor ion ([M+H]⁺) and a stable product ion.

    • Internal Standard: Determine the precursor ion ([M+H]⁺) and a stable product ion.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Validation and Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[5][10] Key validation parameters to assess include:

  • Selectivity and Specificity: Analyzing at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analyte and IS.[4]

  • Accuracy and Precision: Analyzing QC samples at low, medium, and high concentrations on multiple days to ensure the measured concentrations are within ±15% of the nominal values (±20% for the lower limit of quantification, LLOQ).[3]

  • Matrix Effect: Evaluating the ion suppression/enhancement by comparing the analyte/IS response in post-extraction spiked samples with that in neat solutions. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[9]

  • Recovery: Assessing the extraction efficiency of the analyte and IS at different concentrations.[4]

  • Stability: Evaluating the stability of the analyte and IS in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).[3]

Conclusion: The Unparalleled Advantage of Deuterated Internal Standards

While structural analog internal standards can be a viable option in some scenarios, the use of a deuterated internal standard like This compound-d4 offers an unparalleled level of analytical certainty.[11] Its ability to closely mimic the analyte's behavior throughout the entire analytical process effectively mitigates the impact of matrix effects and other sources of variability, leading to more accurate, precise, and reliable data.[7] For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard is a critical step towards ensuring the integrity and success of their bioanalytical studies.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem. Accessed February 20, 2026.
  • Introduction to deuterated internal standards in mass spectrometry. Benchchem. Accessed February 20, 2026.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. National Library of Medicine. Published August 4, 2023. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Published May 24, 2018. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Determination of lumefantrine in small-volume human plasma by LC-MS/MS: Using a deuterated lumefantrine to overcome matrix effect and ionization saturation. ResearchGate. Published August 7, 2025. [Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Accessed February 20, 2026. [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. The Royal Society of Chemistry. Published 2018. [Link]

  • Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. Published May 30, 2025. [Link]

  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. Benchchem. Accessed February 20, 2026.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. Accessed February 20, 2026. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. National Library of Medicine. Published 2016. [Link]

  • Quantification of Dimethylacetamide and its Primary Metabolite Monomethylacetamide in Plasma Using Robust LC-MS Method. ResearchGate. Published August 8, 2025. [Link]

  • Chromatography of N,N‐Dimethylacetamide (DMA), N‐monomethylacetamide... ResearchGate. Accessed February 20, 2026. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Published 2005. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Published November 1, 2018. [Link]

  • Introduction and properties of dimethylacetamide. LookChem. Published May 15, 2024. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Published December 18, 2017. [Link]

  • Dimethylacetamide. Wikipedia. Accessed February 20, 2026. [Link]

  • 2-(2-aminophenyl)-N,N-dimethylacetamide. PubChem. Accessed February 20, 2026. [Link]

  • N,N-Dimethylacetamide. NIST WebBook. Accessed February 20, 2026. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.